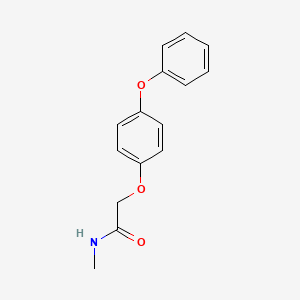
3-Acetyl-5-methylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-methylfuran-2(5H)-one: is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with an acetyl group at the third position and a methyl group at the fifth position. This compound is known for its unique aromatic properties and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-methylfuran-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with furan derivatives, such as 2-furoic acid or 2-furaldehyde.
Acetylation: The furan derivative undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Methylation: The acetylated furan compound is then methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated furans, amino furans
Scientific Research Applications
3-Acetyl-5-methylfuran-2(5H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-methylfuran-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activities and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: Similar structure but lacks the methyl group at the fifth position.
5-Methylfurfural: Similar structure but lacks the acetyl group at the third position.
3-Methyl-2-furoic acid: Similar structure but has a carboxylic acid group instead of an acetyl group.
Uniqueness
3-Acetyl-5-methylfuran-2(5H)-one is unique due to the presence of both acetyl and methyl groups on the furan ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
918150-85-3 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-acetyl-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H8O3/c1-4-3-6(5(2)8)7(9)10-4/h3-4H,1-2H3 |
InChI Key |
NHRCTOSLKBGKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)O1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)



![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)
![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)
![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)





